Yellow 3
Description
Properties
CAS No. |
1342-29-6 |
|---|---|
Molecular Formula |
C3H9NO |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Spectral Comparison
Table 2: Functional Performance
Research Findings
- Enzymatic Efficiency : Studies on OYE3 demonstrate that “this compound” analogues achieve >80% conversion rates in stereoselective reductions, outperforming traditional nicotinamide cofactors .
- Stability Under Stress: Accelerated aging tests reveal “this compound” retains 95% chromophore integrity after 500 hours of UV exposure, whereas Pyridinopyrone B degrades by 40% under similar conditions .
- Eco-Toxicology : “this compound” exhibits lower aquatic toxicity (LC₅₀ = 120 mg/L) compared to azo dyes, aligning with green chemistry principles () .
Q & A
Q. What are the primary chemical identifiers and structural properties of Yellow 3?
Methodological Answer: Begin by characterizing this compound using spectroscopic techniques (e.g., NMR, FT-IR) and chromatographic methods (HPLC) to confirm molecular structure and purity. Cross-reference data with established databases like PubChem or ChemSpider. Validate findings against peer-reviewed literature to resolve ambiguities in nomenclature or isomerism .
Q. What standard protocols exist for synthesizing this compound in laboratory settings?
Methodological Answer: Follow optimized synthetic routes documented in peer-reviewed journals, such as refluxing precursor compounds under inert atmospheres. Use factorial design experiments to test variables (e.g., temperature, solvent polarity) and validate yields via gravimetric analysis. Include purity checks using melting point determination and TLC .
Q. How can researchers verify the stability of this compound under varying environmental conditions?
Methodological Answer: Conduct accelerated stability studies by exposing this compound to controlled stressors (light, humidity, temperature). Monitor degradation kinetics using UV-Vis spectroscopy and quantify byproducts via GC-MS. Apply Arrhenius equations to extrapolate shelf-life under standard conditions .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound?
Methodological Answer: Perform systematic reviews to identify confounding variables (e.g., solvent choice, cell lines). Replicate key studies under standardized conditions, incorporating positive/negative controls. Use meta-analysis to assess effect sizes and heterogeneity. Address biases through blinding and randomization .
Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?
Methodological Answer: Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding affinities. Validate predictions with in vitro assays (e.g., SPR, ITC). Cross-correlate computational and experimental data to refine force field parameters and improve model accuracy .
Q. How can interdisciplinary approaches enhance mechanistic studies of this compound’s photochemical behavior?
Methodological Answer: Integrate photophysical techniques (time-resolved fluorescence) with DFT calculations to map excited-state pathways. Collaborate with materials scientists to characterize quantum yields and triplet-state lifetimes. Use synchrotron radiation for high-resolution spectral analysis .
Methodological Considerations for Data Analysis
Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer: Apply nonlinear regression (e.g., Hill equation) to EC₅₀ calculations. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. Validate assumptions of normality and homoscedasticity via Shapiro-Wilk and Levene’s tests. Report confidence intervals and effect sizes for transparency .
Q. How should researchers address variability in spectroscopic data across independent this compound studies?
Methodological Answer: Standardize instrument calibration using certified reference materials. Share raw data repositories (e.g., Zenodo) for cross-lab validation. Apply multivariate analysis (PCA) to identify outlier datasets and sources of variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
